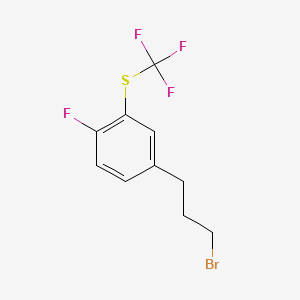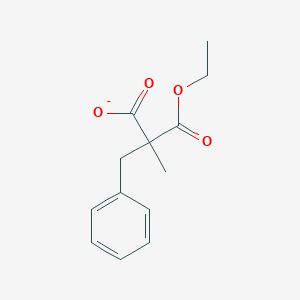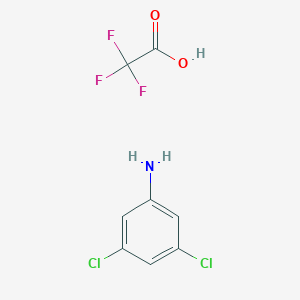
N-methyl-L-leucine benzhydryl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-L-leucine benzhydryl ester is a chemical compound with the molecular formula C20H25NO2 and a molecular weight of 311.42 g/mol . It is a derivative of the amino acid leucine, where the amino group is methylated, and the carboxyl group is esterified with benzhydryl alcohol. This compound is used in various chemical and biological research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-L-leucine benzhydryl ester typically involves the protection of the carboxyl group of N-methyl-L-leucine with a benzhydryl group. This is followed by the methylation of the amino group using diazomethane . The benzhydryl esters offer several beneficial features such as simple preparation, stability to methylation, and selective deprotection under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar protection and methylation strategies as described above, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-L-leucine benzhydryl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group back to the alcohol.
Substitution: The benzhydryl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction can produce benzhydryl alcohols.
Applications De Recherche Scientifique
N-methyl-L-leucine benzhydryl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of N-methylated peptides.
Biology: The compound is used in studies involving protein synthesis and modification.
Industry: The compound is used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of N-methyl-L-leucine benzhydryl ester involves its incorporation into peptide chains, where it can influence the structure and function of the resulting peptides. The methylation of the amino group can affect the peptide’s stability, folding, and interactions with other molecules . The benzhydryl ester group can be selectively removed under mild conditions, allowing for further modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-methyl-L-alanine benzhydryl ester
- N-methyl-L-valine benzhydryl ester
- N-methyl-L-isoleucine benzhydryl ester
Uniqueness
N-methyl-L-leucine benzhydryl ester is unique due to its specific structure, which combines the properties of N-methylated amino acids and benzhydryl esters. This combination provides stability during synthesis and allows for selective deprotection, making it a valuable tool in peptide synthesis .
Propriétés
Formule moléculaire |
C20H25NO2 |
|---|---|
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
benzhydryl (2S)-4-methyl-2-(methylamino)pentanoate |
InChI |
InChI=1S/C20H25NO2/c1-15(2)14-18(21-3)20(22)23-19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15,18-19,21H,14H2,1-3H3/t18-/m0/s1 |
Clé InChI |
GKTRRNWREYWJAX-SFHVURJKSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)NC |
SMILES canonique |
CC(C)CC(C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





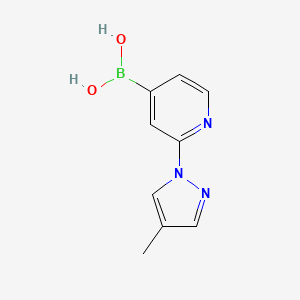
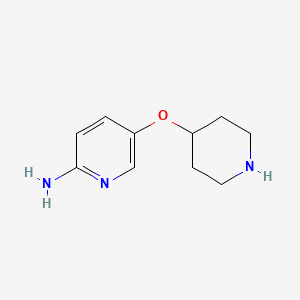
![Benzyl 3-[(Chlorosulfonyl)methyl]benzoate](/img/structure/B14072015.png)
![2-(Piperidin-4-ylmethyl)benzo[d]thiazole hydrochloride](/img/structure/B14072025.png)
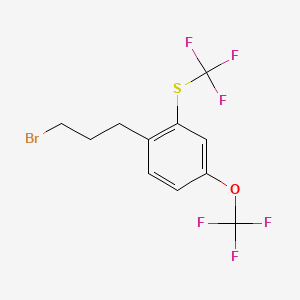
![[5-Chloro-2-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14072042.png)
![1-(cyanomethyl)-3-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]urea](/img/structure/B14072051.png)
